molecular formula C2H5AsNaO5+ B15345425 Sodium;2-arsonoacetic acid

Sodium;2-arsonoacetic acid

Cat. No.: B15345425
M. Wt: 206.97 g/mol
InChI Key: SLALCKDFXIMKLH-UHFFFAOYSA-N
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Description

Sodium;2-arsonoacetic acid is an organoarsenic compound with the chemical formula C₂H₅AsO₅Na It is a derivative of arsonoacetic acid, where the sodium ion replaces the hydrogen ion in the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-arsonoacetic acid can be synthesized through the reaction of sodium arsenite with sodium chloroacetate. The process involves the following steps :

  • Dissolve 160 grams of sodium hydroxide in 300 milliliters of water and heat the solution.
  • Add 100 grams of powdered arsenious oxide to the hot solution.
  • After cooling the solution to 20°C, add 48 grams of chloroacetic acid.
  • Stir the suspension for about five minutes until an exothermic reaction occurs, raising the temperature to 70-75°C.
  • Allow the reaction mixture to stand at room temperature for one hour.
  • Acidify the solution with 160 milliliters of glacial acetic acid and filter off the precipitated arsenious oxide.
  • Pour the filtrate into a solution containing 185 grams of crystallized barium chloride dissolved in 600 milliliters of hot water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-arsonoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction can produce arsenoacetic acid.

Scientific Research Applications

Sodium;2-arsonoacetic acid has several scientific research applications :

Mechanism of Action

The mechanism by which sodium;2-arsonoacetic acid exerts its effects involves several molecular targets and pathways . It can induce apoptosis in tumor cells by disrupting mitochondrial membrane potential and causing cell cycle arrest at the G2/M phase. The compound’s interaction with cellular proteins and enzymes plays a crucial role in its biological activity.

Comparison with Similar Compounds

Sodium;2-arsonoacetic acid can be compared with other similar compounds, such as methylarsonic acid and phosphonoacetic acid .

    Methylarsonic acid: This compound has a similar structure but with a methyl group instead of a carboxyl group. It is less reactive and has different biological activities.

    Phosphonoacetic acid: This compound is isomorphous with this compound and has similar chemical properties but contains phosphorus instead of arsenic.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it valuable for research and industrial applications. Further studies are needed to explore its full potential and develop new applications.

Properties

Molecular Formula

C2H5AsNaO5+

Molecular Weight

206.97 g/mol

IUPAC Name

sodium;2-arsonoacetic acid

InChI

InChI=1S/C2H5AsO5.Na/c4-2(5)1-3(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1

InChI Key

SLALCKDFXIMKLH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)[As](=O)(O)O.[Na+]

Origin of Product

United States

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